
tert-Butyl 4-(2-chloronicotinoyl)-3-methylpiperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-(2-chloronicotinoyl)-3-methylpiperazine-1-carboxylate: is a chemical compound with the molecular formula C15H20ClN3O3 and a molecular weight of 325.79 g/mol . This compound is a derivative of piperazine, featuring a chloronicotinoyl group and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(2-chloronicotinoyl)-3-methylpiperazine-1-carboxylate typically involves the following steps:
Formation of 2-chloronicotinic acid: This can be achieved by chlorinating nicotinic acid using reagents such as thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3).
Activation of 2-chloronicotinic acid: The activated acid is then reacted with tert-butyl piperazine-1-carboxylate under coupling conditions, often using a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Methylation: The piperazine ring is methylated using reagents like methyl iodide (CH3I) or dimethyl sulfate (DMS).
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The piperazine ring can be oxidized to form N-oxide derivatives.
Reduction: Reduction of the chloronicotinoyl group can lead to the formation of amines.
Substitution: The chlorine atom in the chloronicotinoyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Various nucleophiles and bases, depending on the desired substitution product.
Major Products Formed:
N-oxide derivatives: from oxidation reactions.
Amines: from reduction reactions.
Substituted chloronicotinoyl derivatives: from substitution reactions.
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl 4-(2-chloronicotinoyl)-3-methylpiperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: This compound is utilized in biological research to study the interactions of piperazine derivatives with biological targets. It can be used to investigate the effects of piperazine-based compounds on cellular processes and signaling pathways.
Medicine: In the medical field, this compound has potential applications in drug discovery and development. It can be used as a precursor for the synthesis of therapeutic agents targeting various diseases.
Industry: In industry, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable for developing new products and technologies.
Mechanism of Action
The mechanism by which tert-Butyl 4-(2-chloronicotinoyl)-3-methylpiperazine-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
tert-Butyl 4-(2-chloronicotinoyl)piperazine-1-carboxylate: This compound is structurally similar but lacks the methyl group on the piperazine ring.
Nicotinamide derivatives: These compounds share the nicotinoyl group but differ in their piperazine and ester groups.
Piperazine-based drugs: Various piperazine derivatives used in pharmaceuticals and agrochemicals.
Uniqueness: tert-Butyl 4-(2-chloronicotinoyl)-3-methylpiperazine-1-carboxylate is unique due to its specific combination of functional groups, which allows for diverse chemical reactivity and potential applications. Its methylated piperazine ring and chloronicotinoyl group contribute to its distinct properties compared to similar compounds.
Properties
IUPAC Name |
tert-butyl 4-(2-chloropyridine-3-carbonyl)-3-methylpiperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClN3O3/c1-11-10-19(15(22)23-16(2,3)4)8-9-20(11)14(21)12-6-5-7-18-13(12)17/h5-7,11H,8-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HITUGOWFLBKVLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C(=O)C2=C(N=CC=C2)Cl)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
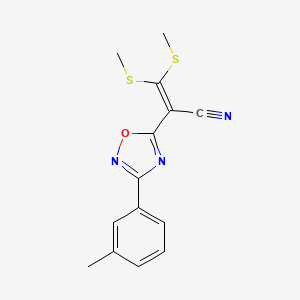
![4-methyl-N-(2-(methylthio)benzo[d]thiazol-6-yl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2687622.png)
![8-Phenyl-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B2687623.png)
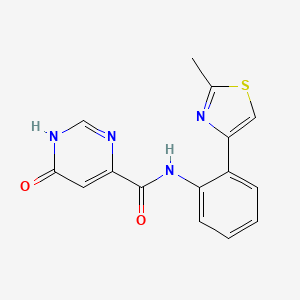
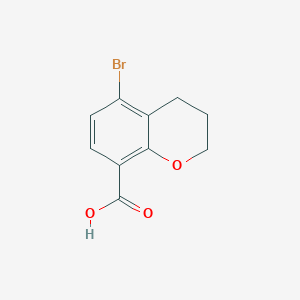
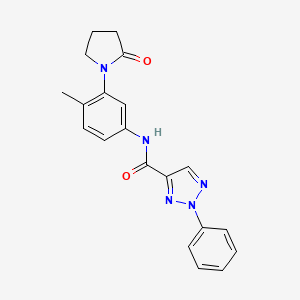
![3-[(4-fluorobenzoyl)amino]-5-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-indole-2-carboxamide](/img/new.no-structure.jpg)
![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-5-methylthiophene-2-carboxamide](/img/structure/B2687629.png)
![4-methyl-N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}benzamide](/img/structure/B2687630.png)
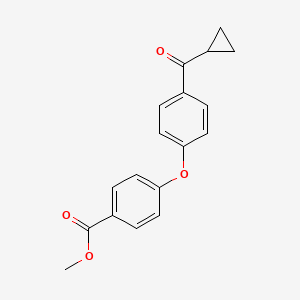
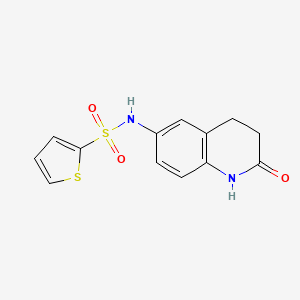
![N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}thiophene-2-sulfonamide](/img/structure/B2687635.png)

![5-methyl-1-phenyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}-1H-pyrazole-4-carboxamide](/img/structure/B2687639.png)
